Sub-Nanomolar MAO-B Inhibition with Exceptional Selectivity Over MAO-A
4-Chloro-N-(quinolin-8-yl)benzamide exhibits potent and highly selective inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 2.70 nM. Its selectivity for MAO-B over the MAO-A isoform is remarkable, with an IC50 for MAO-A of 46,200 nM, yielding a selectivity ratio of >17,000-fold [1]. This profile contrasts sharply with other quinoline-based benzamides; for example, a closely related N-(quinolin-8-yl)benzamide derivative (CHEMBL4645356) displays a significantly weaker IC50 of 5,500 nM against the same MAO-B target under comparable conditions, representing a >2,000-fold difference in potency [2].
| Evidence Dimension | Inhibitory Potency (IC50) and Isoform Selectivity |
|---|---|
| Target Compound Data | MAO-B IC50: 2.70 nM; MAO-A IC50: 46,200 nM |
| Comparator Or Baseline | Comparator: N-(quinolin-8-yl)benzamide derivative (CHEMBL4645356) with MAO-B IC50: 5,500 nM |
| Quantified Difference | Target compound is >2,000-fold more potent against MAO-B than the comparator; >17,000-fold selective for MAO-B over MAO-A. |
| Conditions | Assay: Inhibition of human recombinant MAO-B expressed in insect cells, using kynuramine as substrate, measuring 4-hydroxyquinoline formation. |
Why This Matters
This extreme potency and isoform selectivity make the compound a highly precise tool for studying MAO-B function without confounding MAO-A off-target effects, a critical advantage in neuropharmacology research.
- [1] BindingDB. BDBM50502788 (CHEMBL4439402): 4-chloro-N-(quinolin-8-yl)benzamide. IC50 for Human MAO-B and MAO-A. View Source
- [2] BindingDB. BDBM50538764 (CHEMBL4645356): N-(quinolin-8-yl)benzamide derivative. IC50 for Human MAO-B. View Source
